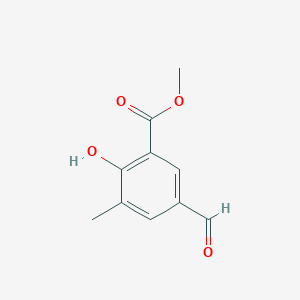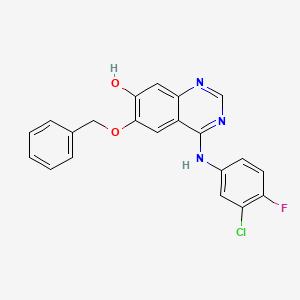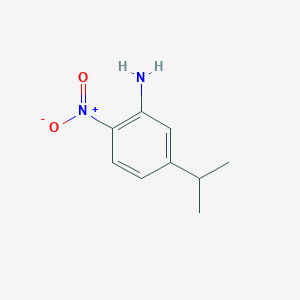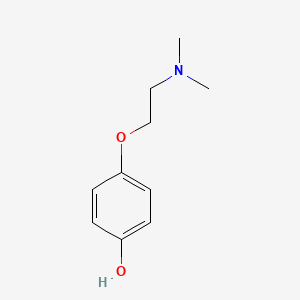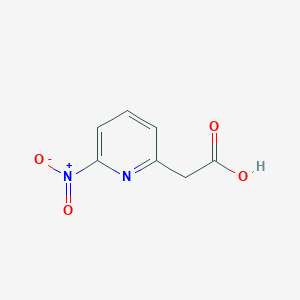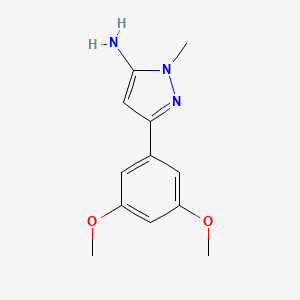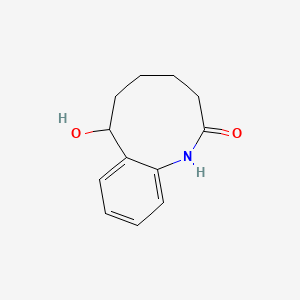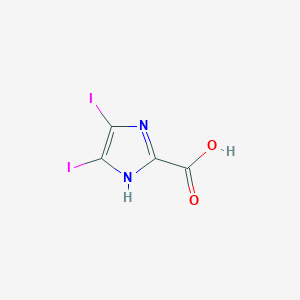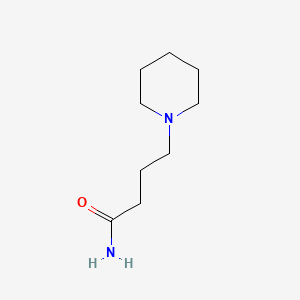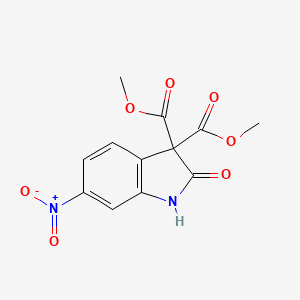
dimethyl 6-nitro-2-oxo-1H-indole-3,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
dimethyl 6-nitro-2-oxo-1H-indole-3,3-dicarboxylate is a complex organic compound belonging to the indolone family Indolones are known for their diverse biological activities and are often used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 6-nitro-2-oxo-1H-indole-3,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the nitration of 2-indolone followed by esterification. The nitration process introduces the nitro group at the 6-position of the indolone ring, while the esterification process adds the methoxycarbonyl groups at the 3,3-positions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and methanol in the presence of a catalyst for esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, is becoming increasingly important in industrial settings .
化学反应分析
Types of Reactions
dimethyl 6-nitro-2-oxo-1H-indole-3,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3,3-Di(methoxycarbonyl)-6-amino-2-indolone, while substitution reactions can produce various derivatives with different functional groups .
科学研究应用
dimethyl 6-nitro-2-oxo-1H-indole-3,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
作用机制
The mechanism of action of dimethyl 6-nitro-2-oxo-1H-indole-3,3-dicarboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
3,3-Diindolylmethane: Known for its anticancer properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its health benefits.
3,3-Di(methoxycarbonyl)azobenzene: Used in materials science for its unique properties
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .
属性
分子式 |
C12H10N2O7 |
|---|---|
分子量 |
294.22 g/mol |
IUPAC 名称 |
dimethyl 6-nitro-2-oxo-1H-indole-3,3-dicarboxylate |
InChI |
InChI=1S/C12H10N2O7/c1-20-10(16)12(11(17)21-2)7-4-3-6(14(18)19)5-8(7)13-9(12)15/h3-5H,1-2H3,(H,13,15) |
InChI 键 |
KCFWYXKAPVHBLQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(C2=C(C=C(C=C2)[N+](=O)[O-])NC1=O)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl 4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B8641716.png)
![{3-[(2-Methoxyethoxy)methyl]phenyl}methanamine](/img/structure/B8641722.png)
![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6R)-](/img/structure/B8641726.png)
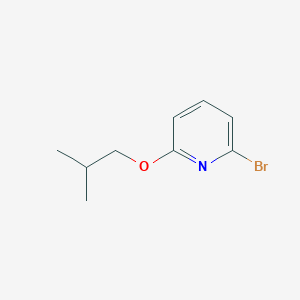
![2-Bromo-2-methyl-N-[4-(propan-2-yl)phenyl]pentanamide](/img/structure/B8641737.png)
